Cas no 1807941-46-3 (cis-3-methoxycyclobutan-1-ol)

cis-3-メトキシシクロブタン-1-オールは、シクロブタン骨格にメトキシ基とヒドロキシ基がcis配置で結合した環状アルコールです。この化合物の立体特異的な構造は、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、環のひずみを利用した選択的反応や、官能基の位置制御が可能な点が特徴です。高い反応性と立体選択性を併せ持つため、不斉合成や複雑な骨格構築に有用です。また、極性官能基を有するため、溶解性や他の分子との相互作用を調整する際にも利用されます。

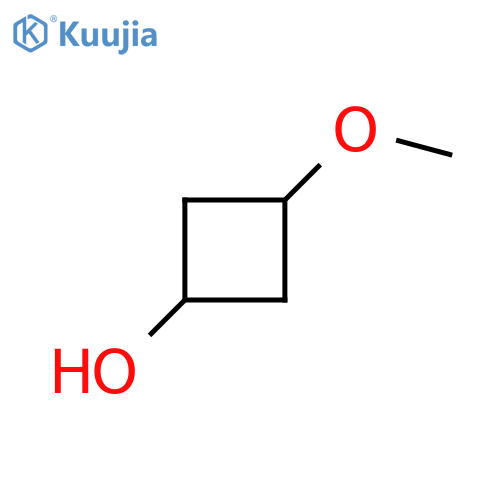

cis-3-methoxycyclobutan-1-ol structure

商品名:cis-3-methoxycyclobutan-1-ol

CAS番号:1807941-46-3

MF:C5H10O2

メガワット:102.131701946259

MDL:MFCD22397417

CID:4618292

PubChem ID:57579990

cis-3-methoxycyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-methoxycyclobutan-1-ol

- cis-3-methoxycyclobutanol

- 3-Methoxycyclobutanol

- trans-3-Methoxycyclobutan-1-ol

- methoxycyclobutan-1-ol, cis

- 3-methoxycyclobutan-1-ol, Mixture of diastereomers

- (1R,3R)-3-Methoxycyclobutan-1-ol

- cis-3-methoxycyclobutan-1-ol

- AMY41129

- SB22317

- C77446

- R10063

- W1586

- SCHEMBL2567708

- AKOS015711453

- CS-0139369

- MFCD22397418

- MFCD21756147

- trans-3-Methoxycyclobutanol

- AS-84015

- SY232875

- CS-0183124

- trans-?3-?Methoxycyclobutanol

- 1819983-03-3

- CS-0056983

- SY129002

- DB-141619

- AS-68559

- DB-105653

- EN300-127124

- (1s,3s)-3-methoxycyclobutan-1-ol

- EN300-215416

- EN300-321304

- SCHEMBL17196020

- SCHEMBL17338791

- 1807941-46-3

- 1432680-25-5

- MFCD22397417

- BS-41537

- SY291503

- W15861

- AKOS040802510

- AKOS040802587

- (1r,3r)-3-methoxycyclobutan-1-ol, trans

- rel-(1R,3R)-3-Methoxycyclobutan-1-ol (trans)

-

- MDL: MFCD22397417

- インチ: 1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3

- InChIKey: OSYROIVZPXZWOK-UHFFFAOYSA-N

- ほほえんだ: O(C)C1CC(C1)O

計算された属性

- せいみつぶんしりょう: 102.068079557g/mol

- どういたいしつりょう: 102.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 57.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 29.5

cis-3-methoxycyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB534600-1 g |

cis-3-Methoxycyclobutanol; . |

1807941-46-3 | 1g |

€1,020.10 | 2023-07-11 | ||

| eNovation Chemicals LLC | D684789-500MG |

cis-3-methoxycyclobutan-1-ol |

1807941-46-3 | 97% | 500mg |

$425 | 2024-07-21 | |

| eNovation Chemicals LLC | D684789-1G |

cis-3-methoxycyclobutan-1-ol |

1807941-46-3 | 97% | 1g |

$640 | 2024-07-21 | |

| Enamine | EN300-215416-1.0g |

rac-(1s,3s)-3-methoxycyclobutan-1-ol |

1807941-46-3 | 93% | 1g |

$0.0 | 2023-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5310-250MG |

cis-3-methoxycyclobutan-1-ol |

1807941-46-3 | 97% | 250MG |

¥ 1,366.00 | 2023-04-14 | |

| Chemenu | CM758334-1g |

3-methoxycyclobutan-1-ol |

1807941-46-3 | 95%+ | 1g |

$619 | 2022-12-31 | |

| Enamine | EN300-215416-5g |

rac-(1s,3s)-3-methoxycyclobutan-1-ol |

1807941-46-3 | 93% | 5g |

$2221.0 | 2023-09-16 | |

| abcr | AB534600-1g |

cis-3-Methoxycyclobutanol; . |

1807941-46-3 | 1g |

€1001.20 | 2025-02-21 | ||

| A2B Chem LLC | AW07972-100mg |

methoxycyclobutan-1-ol, cis |

1807941-46-3 | 95% | 100mg |

$141.00 | 2024-04-20 | |

| 1PlusChem | 1P01BCAS-100mg |

methoxycyclobutan-1-ol, cis |

1807941-46-3 | 95% | 100mg |

$143.00 | 2025-03-19 |

cis-3-methoxycyclobutan-1-ol 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1807941-46-3 (cis-3-methoxycyclobutan-1-ol) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

atkchemica

(CAS:1807941-46-3)cis-3-methoxycyclobutan-1-ol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1807941-46-3)cis-3-methoxycyclobutan-1-ol

清らかである:99%/99%/99%/99%/99%/99%

はかる:10g/5g/1g/500mg/250mg/100mg

価格 ($):3294.0/1440.0/468.0/439.0/189.0/165.0